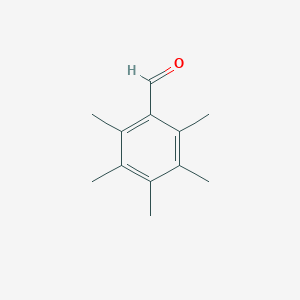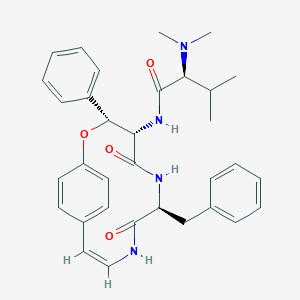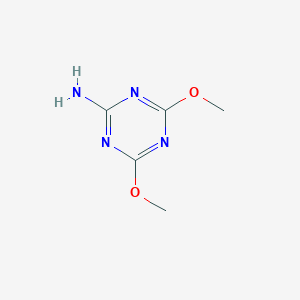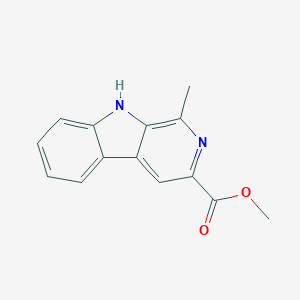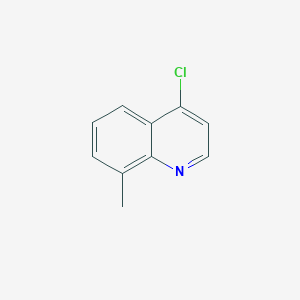![molecular formula C19H28N2O2 B097478 Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 15769-97-8](/img/structure/B97478.png)
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate, commonly known as EEP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole carboxylic acid derivatives and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of EEP is not fully understood, but it is believed to act on multiple targets in the body. EEP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response and pain sensation.
Biochemische Und Physiologische Effekte
EEP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. EEP has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EEP in lab experiments is its low toxicity and high solubility. This makes it an ideal compound for use in cell culture experiments. However, one limitation of using EEP is its limited availability and high cost.
Zukünftige Richtungen
There are many potential future directions for research on EEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of EEP and its potential therapeutic applications.
Synthesemethoden
The synthesis of EEP involves several steps, including the reaction of ethyl acetoacetate with 2,4-pentanedione, followed by the reaction of the resulting product with pyrrole-2-carboxaldehyde. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield EEP.
Wissenschaftliche Forschungsanwendungen
EEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEP has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15769-97-8 |
|---|---|
Produktname |
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-7-14-11(4)16(20-13(14)6)10-17-15(8-2)12(5)18(21-17)19(22)23-9-3/h20-21H,7-10H2,1-6H3 |
InChI-Schlüssel |
COOZOQQTLZAWKQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
Kanonische SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
Synonyme |
4-Ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



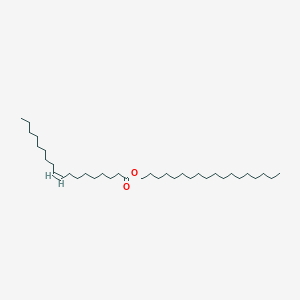
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
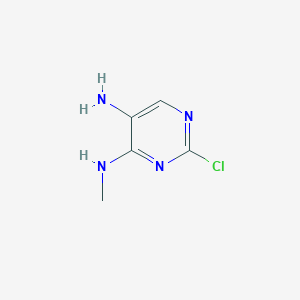
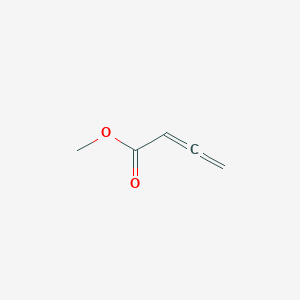
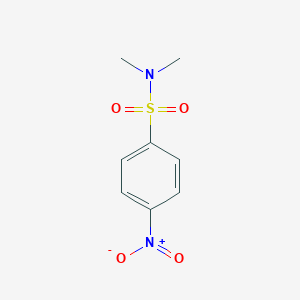
![9-Methoxy-1,5-dimethyl-6H-pyrido[4,3-b]carbazole](/img/structure/B97403.png)
